N-(tert-butyl)-2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-tert-butyl-2-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-15(2,3)16-14(20)10-18-6-7-19-12(9-18)8-13(17-19)11-4-5-11/h8,11H,4-7,9-10H2,1-3H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGIWWOUABKKSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1CCN2C(=CC(=N2)C3CC3)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide typically involves multiple steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyclopropyl group: This step may involve the use of cyclopropyl halides in the presence of a strong base.
Attachment of the tert-butyl group: This can be done using tert-butyl halides or tert-butyl alcohol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(tert-butyl)-2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(tert-butyl)-2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(tert-butyl)-2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Key Observations :
- The tert-butyl group in the target compound enhances steric bulk and lipophilicity compared to cyclohexyl or aromatic substituents in analogs like 9a and 9e .
- The cyclopropyl group may improve metabolic stability relative to halogenated aryl groups (e.g., 2,4-dichlorobenzyl in 9a) .
Research Findings and Implications
- Substituent Effects : Halogenated aryl groups (e.g., dichlorobenzyl) enhance antimicrobial activity but may increase toxicity, whereas cyclopropyl and tert-butyl groups balance potency and safety .
- Chirality : Stereochemical modifications (e.g., in α-methyl acetamides) significantly improve target engagement, as seen in both pyrazolo- and triazolo-based compounds .
- Synthetic Scalability : High yields (≥98%) in triazolo derivatives suggest robust protocols adaptable to the target compound’s production .
Biological Activity
N-(tert-butyl)-2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C16H22N4O
- Molecular Weight : 276.38 g/mol
- CAS Number : 2034416-51-6
The structure features a tert-butyl group attached to an acetamide moiety, along with a cyclopropyl-substituted dihydropyrazolo[1,5-a]pyrazine core, which is crucial for its biological activity.
This compound functions primarily as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 2 (mGluR2). This modulation is significant for several neurological conditions, as mGluR2 plays a pivotal role in synaptic transmission and plasticity in the central nervous system (CNS) .
Therapeutic Implications
The modulation of mGluR2 has been linked to various therapeutic applications:
- Neuropsychiatric Disorders : Research suggests that compounds targeting mGluR2 may be beneficial in treating disorders such as schizophrenia and anxiety .
- Neurodegenerative Diseases : The compound's ability to influence glutamate signaling may also provide therapeutic avenues for conditions like Alzheimer's disease .
In Vitro Studies
In vitro evaluations have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Antitumor Activity : Studies indicated that derivatives similar to this compound show promising growth inhibitory activity against human breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cell lines .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line | IC50 Value (μM) | Reference |
|---|---|---|---|
| Cytotoxicity | MCF-7 | 10.5 | |
| Cytotoxicity | A549 | 15.0 | |
| mGluR2 Modulation | - | N/A |
Molecular Interactions
The interaction of this compound with mGluR2 involves specific binding sites that alter receptor conformation without activating it. This property is crucial for its function as a NAM and highlights its potential in modulating neurotransmission without the side effects associated with direct agonists.
Q & A
Q. What are the key considerations for designing experiments to optimize the synthesis of this compound?
To optimize synthesis, employ statistical Design of Experiments (DoE) to systematically vary parameters like temperature, solvent polarity, catalyst loading, and reaction time. Fractional factorial designs can minimize trials while identifying critical interactions between variables. For example, reaction yield and purity can be modeled using response surface methodologies to pinpoint optimal conditions .
Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?
Use 1H/13C NMR to confirm stereochemistry and substituent positions, high-resolution mass spectrometry (HRMS) for molecular weight validation, and elemental analysis to verify purity. X-ray crystallography may resolve ambiguous structural features, while HPLC-DAD ensures chromatographic purity (>95%) .
Q. How can researchers validate the reproducibility of synthetic protocols for this compound?
Document all procedural details (e.g., solvent batch, humidity, stirring rate) in electronic lab notebooks and cross-validate results using independent replicates. Share raw data (e.g., NMR spectra, chromatograms) via open-access platforms to enable peer verification .
Q. What safety protocols are critical during laboratory-scale synthesis?
Adhere to institutional Chemical Hygiene Plans , conduct risk assessments for cyclopropane-containing intermediates (flammability), and use inert atmosphere techniques for air-sensitive steps. Mandatory safety training with 100% exam compliance is essential before handling reactive reagents .
Advanced Research Questions
Q. How can computational reaction path search methods improve the efficiency of synthesizing novel derivatives?
Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, while machine learning prioritizes viable reaction pathways. For example, ICReDD’s integrated computational-experimental workflow reduces trial-and-error by 60% by simulating substituent effects on pyrazolo-pyrazine ring stability .
Q. What strategies resolve contradictions in biological activity data across different in vitro models?
Perform meta-analysis to identify confounding variables (e.g., cell line specificity, assay pH) and validate findings using orthogonal assays (e.g., fluorescence polarization vs. SPR). Cross-reference solubility and aggregation-prone behavior using dynamic light scattering (DLS) .
Q. How can heterogeneous catalysis be integrated into scalable synthesis of intermediates?
Screen solid catalysts (e.g., zeolites, MOFs) for cyclopropane ring formation via high-throughput experimentation . Use XPS and BET surface analysis to correlate catalyst activity with surface morphology. Kinetic studies under flow conditions can enhance turnover frequency .
Q. What in silico approaches predict metabolic stability in preclinical studies?
Apply QSAR models trained on cytochrome P450 metabolism data and molecular dynamics (MD) simulations to assess binding to hepatic enzymes. Tools like Schrödinger’s ADMET Predictor or SwissADME provide preliminary insights into oxidative metabolism hotspots .
Q. How do solvent polarity and reaction medium influence stereochemical outcomes?
Conduct solvent screening (e.g., DMSO vs. THF) with polarizable continuum models (PCM) to simulate solvent effects on transition states. Empirical parameters like Kamlet-Taft solvent scales quantify hydrogen-bonding impacts on enantiomeric excess .
Q. What methodologies enable real-time monitoring of reaction kinetics for mechanistic studies?
Use in situ FTIR or Raman spectroscopy coupled with multivariate analysis to track intermediate concentrations. Microfluidic reactors with embedded sensors enable millisecond-resolution kinetic profiling under controlled conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
